5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is related to a series of compounds that have been synthesized and evaluated for their antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another synthesis method involves the reaction of 5-bromo-benzo[d][1,3]dioxole with various reagents under specific conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography . For example, the crystal structure of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was established by single crystal X-ray crystallographic analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions often involve the use of palladium catalysts and various other reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the compound 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was found to be stable under normal use conditions .Scientific Research Applications
Synthesis and Potential Applications
Novel Heterocyclic Compounds Synthesis : A study described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing high COX-2 selectivity and comparable effectiveness to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antithrombotic Compounds Synthesis : Another research effort led to the synthesis of new antithrombotic compounds, showcasing favorable cerebral and peripheral effects. This work represents the development of compounds from enamine through thermal fusion or reaction with ureas, leading to various pyrido[4,3-d]pyrimidine-2,4-diones (Furrer, Wágner, & Fehlhaber, 1994).
Structural and Interaction Studies : A study on isomeric pyrazolo[3,4-d]pyrimidine-based molecules revealed insights into their dimerization behavior and intermolecular interactions. Such structural analyses are crucial for understanding the biological activities of these compounds (Avasthi et al., 2002).
Catalyst-Free Synthesis Methods : Research on water-mediated, catalyst-free synthesis methods for producing pharmaceutically interesting compounds, like functionalized pyrimidine derivatives, highlights the emphasis on green chemistry and efficient synthesis processes. Such approaches are valuable for the development of new drugs and materials with minimal environmental impact (Brahmachari et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-15-14(16(22)21(2)17(20)23)11(5-6-18-15)19-8-10-3-4-12-13(7-10)25-9-24-12/h3-7H,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJITXNVEDMEDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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